2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is a synthetic compound belonging to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial targets in cancer treatment .
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often associated with the development and progression of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This interaction results in the disruption of cellular signaling networks, which can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . PI3K is a part of the cellular signaling pathway for cell growth and survival, while HDAC is involved in the regulation of gene expression . The inhibition of these pathways by this compound can lead to multiple epigenetic modifications affecting signaling networks .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of multiple epigenetic modifications affecting signaling networks . These modifications can disrupt the normal function of cancer cells, leading to potent antiproliferative activities .
Preparation Methods
The synthesis of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-c]quinazoline core, followed by functional group modifications to introduce the isobutyl, oxo, thio, and methoxybenzyl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thio and methoxybenzyl positions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .
Scientific Research Applications
Chemistry: As a versatile intermediate in the synthesis of other bioactive molecules.
Biology: Investigated for its role in modulating biological pathways involving PI3K and HDAC.
Medicine: Explored as a potential anticancer agent due to its dual inhibitory activity against PI3K and HDAC, which are involved in cell proliferation and survival.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar compounds include other 2,3-dihydroimidazo[1,2-c]quinazoline derivatives that also target PI3K and HDAC. 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is unique due to its specific functional groups, which may confer enhanced potency, selectivity, and pharmacokinetic properties. Other similar compounds include:
- 2,3-dihydroimidazo[1,2-c]quinazoline derivatives with different substituents at the 2 and 5 positions.
- Compounds with modifications to the thio and methoxybenzyl groups to optimize biological activity .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-15(2)11-20-23(30)28-22(26-20)18-9-4-5-10-19(18)27-24(28)32-14-21(29)25-13-16-7-6-8-17(12-16)31-3/h4-10,12,15,20H,11,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVJRIMVGOMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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